1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide
Overview
Description
1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an acetamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary depending on the desired product, but often involve controlled temperatures, specific solvents, and the use of catalysts .
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups or structural modifications.
Scientific Research Applications
1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s structure allows it to bind to these targets with high specificity, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound shares structural similarities with 1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide, including the presence of a piperidine ring and a methoxyphenyl group
2-benzyl benzimidazole: Another compound with a similar piperidine structure, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for high specificity in binding to molecular targets, making it a valuable compound for studying biological pathways and developing new therapeutic agents .
Properties
IUPAC Name |
1-(2-acetamidoacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(27)24-14-22(28)26-12-4-6-19(15-26)23(29)25-20-10-8-17(9-11-20)18-5-3-7-21(13-18)30-2/h3,5,7-11,13,19H,4,6,12,14-15H2,1-2H3,(H,24,27)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODCAOPEPHZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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